Physicochemical Profiling of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one: A Technical Guide for Drug Discovery
Physicochemical Profiling of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one: A Technical Guide for Drug Discovery
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the pursuit of novel, conformationally restricted scaffolds is critical for overcoming the metabolic and pharmacokinetic limitations of flat, sp2-rich heterocycles. 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one —commonly referred to as N-acetyl-5,6,7,8-tetrahydro-1,7-naphthyridine—represents a highly versatile bicyclic system. Tetrahydronaphthyridines are increasingly utilized as bioisosteres for piperazines and substituted pyridines to improve metabolic stability and modulate central nervous system (CNS) penetrance ([1]).
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, detailing the mechanistic causality behind its behavior, and outlines self-validating experimental protocols for its characterization in a drug discovery setting.
Structural Elucidation & Chemical Identity
The compound consists of a 1,7-naphthyridine core where one ring is fully aromatic (pyridine) and the other is partially saturated (tetrahydropyridine) and N-acetylated.
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IUPAC Name : 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one
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Molecular Formula : C₁₀H₁₂N₂O
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Molecular Weight : 176.22 g/mol
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SMILES : CC(=O)N1CCC2=C(C1)N=CC=C2
Core Physicochemical Properties & Mechanistic Causality
The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME). Below is the synthesized data profile for this scaffold, calculated based on the parent heterocycle and the inductive effects of N-acetylation.
| Property | Value (Calculated/Extrapolated) | Mechanistic Rationale & Causality |
| Molecular Weight | 176.22 g/mol | Highly ligand-efficient (<300 Da). Allows for extensive functionalization during lead optimization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (tPSA) | 33.2 Ų | Derived from the pyridine nitrogen (12.9 Ų) and the amide group (20.3 Ų). A tPSA < 90 Ų is optimal for blood-brain barrier (BBB) penetration. |
| LogP (Octanol/Water) | 1.2 – 1.6 | Acetylation of the polar secondary amine increases lipophilicity compared to the parent tetrahydro-1,7-naphthyridine, placing it in the ideal range for oral absorption. |
| pKa (Basic) | ~5.0 – 5.4 | The parent 5,6,7,8-tetrahydro-1,7-naphthyridine has two basic centers: a piperidine-like N7 (pKa ~7.8) and a pyridine N1 (pKa ~5.0) ([2]). Acetylation at N7 neutralizes the piperidine nitrogen, leaving the pyridine N1 as the sole ionizable center ([3]). |
| Hydrogen Bond Donors (HBD) | 0 | The lack of N-H or O-H bonds significantly reduces desolvation energy penalties, enhancing passive membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 2 | The carbonyl oxygen and the pyridine nitrogen act as acceptors, facilitating target engagement without overly restricting permeability. |
Expertise Insight: The Causality of Acetylation
The conversion of 5,6,7,8-tetrahydro-1,7-naphthyridine to its N-acetyl derivative is a strategic structural modification. By capping the secondary amine, the molecule shifts from being predominantly protonated at physiological pH (pH 7.4) to being predominantly neutral (since the remaining pyridine nitrogen has a pKa ~5.0). This drastically increases the LogD at pH 7.4, shifting the compound from a polar, poorly permeable state to a highly lipophilic, CNS-penetrant state ([1]). Furthermore, the spatial geometry of this bicyclic system provides a unique vector for structure-activity relationship (SAR) exploration ([4]).
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate internal controls and orthogonal validation steps, ensuring that the generated data is self-correcting and reliable.
Protocol 1: pKa Determination via Potentiometric Titration
Objective: Accurately measure the ionization constant of the pyridine nitrogen.
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Preparation : Prepare a 1 mM solution of the compound in 0.15 M KCl (to maintain constant ionic strength). If aqueous solubility is <1 mM, use a methanol/water cosolvent system (e.g., 20%, 30%, 40% MeOH).
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System Calibration & Validation : Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Run a reference standard with a known pKa (e.g., Quinine, pKa 4.3 and 8.5) to verify electrode response.
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Titration : Acidify the sample to pH 2.0 using 0.5 M HCl to fully protonate the pyridine nitrogen. Titrate with 0.5 M KOH under a nitrogen atmosphere to prevent CO₂ absorption, recording the pH up to 10.0.
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Data Analysis : Use the Bjerrum function to calculate the exact pKa. If a cosolvent was used, apply the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.
Protocol 2: LogP/LogD Determination via Shake-Flask and LC-MS
Objective: Quantify the partition coefficient between 1-octanol and water.
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Phase Saturation : Pre-saturate 1-octanol with aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP) and vice versa for 24 hours.
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Incubation : Dissolve the compound in the octanol phase at a concentration of 100 µM. Add an equal volume of the aqueous phase.
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Equilibration : Shake the mixture at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.
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Quantification : Carefully sample both phases. Dilute appropriately and analyze via LC-MS/MS (MRM mode).
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Self-Validation Step : Run Propranolol (LogP ~3.4) and Atenolol (LogP ~0.1) concurrently as high and low lipophilicity controls to validate the dynamic range of the assay.
Protocol 3: Kinetic Solubility via Nephelometry
Objective: Determine the aqueous solubility limit before precipitation occurs.
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Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Serial Dilution : Spike the DMSO stock into PBS (pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 µM to 500 µM (ensure final DMSO concentration remains ≤ 1%).
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Incubation : Incubate at 37°C for 2 hours with gentle shaking.
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Measurement : Measure light scattering (nephelometry) at 620 nm. The onset of precipitation is identified by a sharp, statistically significant increase in scattered light compared to the blank.
Workflow Visualization
Integrated physicochemical profiling workflow for tetrahydro-1,7-naphthyridine derivatives.
Pharmacokinetic Implications (ADME)
The physicochemical properties of 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one make it an exceptional starting point for CNS-targeted therapeutics.
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Membrane Permeability : With a tPSA of 33.2 Ų and 0 HBDs, the compound easily crosses the blood-brain barrier via passive diffusion, avoiding the efflux liabilities often associated with highly polar or multi-HBD molecules.
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Metabolic Stability : The N-acetylation protects the otherwise vulnerable secondary amine from rapid Phase II metabolism (e.g., glucuronidation) and reduces susceptibility to CYP450-mediated N-dealkylation. However, the electron-rich tetrahydropyridine ring may still undergo oxidative metabolism, necessitating rigorous in vitro microsomal stability assays during lead optimization.
References
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Wolniak, M. "Advances in the Chemistry of 1.7-Naphthyridine." CLOCKSS. Available at:[Link][3]
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Grygorenko, O. O., et al. "Bicyclic Conformationally Restricted Diamines." Chemical Reviews, ACS Publications. Available at: [Link][4]
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Wang, L., et al. "Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2." Theranostics. Available at: [Link][1]
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"Cas 13623-85-3, 5,6,7,8-TETRAHYDRO-[1,7]NAPHTHYRIDINE." LookChem. Available at: [Link][2]
